2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro, formyl, and phenoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-2-formylphenol with an appropriate reagent to form the phenoxy intermediate.
Acetamide formation: The phenoxy intermediate is then reacted with 3-chloro-4-methylphenylamine in the presence of acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: The major product would be 2-(4-chloro-2-carboxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.
Reduction: The major product would be 2-(4-chloro-2-hydroxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.
Substitution: The products would vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide: can be compared with other acetamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other acetamide derivatives
Properties
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNLYTRSBNTHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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